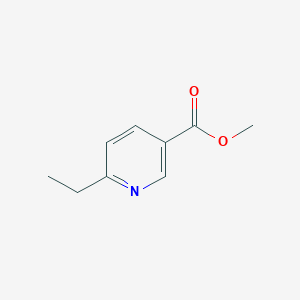

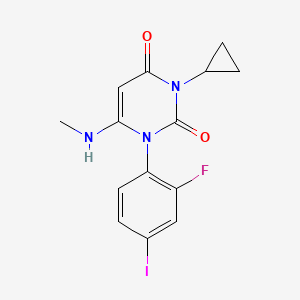

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl

Overview

Description

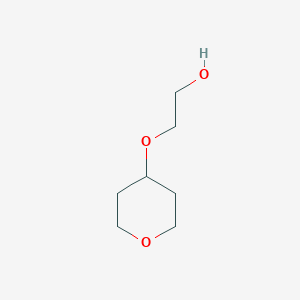

“4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl”, also known as [15N]TEMPONE, is a 15N-labeled neutral nitroxide . It is a small molecule that interacts with reactive oxygen species (ROS) in biological environments . ROS are free radicals that play a role in the pathogenesis of many diseases, including cancer, stroke, atherosclerosis, ischemia-reperfusion injury, Alzheimer’s disease, diabetic vascular diseases, and inflammatory diseases .

Scientific Research Applications

Ferroptosis Inhibition and Neurological Protection

4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl: has been shown to act as a volatile inhibitor of ferroptosis, a type of oxidative stress cell death . This property is particularly significant in the context of neurological injuries, where ferroptosis can play a critical role. The compound’s ability to vaporize and then dissolve into nearby water solutions allows it to inhibit cell death in an airborne manner, offering a unique method of delivering cell protective agents .

Electron Paramagnetic Resonance (EPR) Imaging

The nitroxide radical is utilized in EPR imaging to map the distribution of reactive oxygen species (ROS) in tissues . This application is crucial for understanding the redox status in various physiological and pathological conditions, such as cancer, stroke, and inflammatory diseases. EPR imaging provides a non-invasive way to characterize the redox environment within the body .

Redox Sources for Anodes in Lithium Secondary Batteries

In the field of energy storage, 4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl serves as a redox source for anodes in lithium secondary batteries . This application is essential for the development of more efficient and durable batteries, which are critical for portable electronics and electric vehicles .

Radical Spin-Trapping

The compound is used in radical spin-trapping, a technique for detecting and identifying short-lived free radicals . This is particularly useful in studying the mechanisms of oxidative stress and its implications in various diseases .

Polymer Chemistry and Synthesis Applications

In polymer chemistry, the nitroxide radical is employed in the synthesis and modification of polymers . Its reactivity with different monomers and other compounds allows for the creation of polymers with specific properties and functionalities .

Catalysis in Organic Synthesis

4-Oxo-2,2,6,6-tetramethylpiperidine-1-oxyl: is used as a catalyst in organic synthesis, particularly in the oxidation of alcohols to aldehydes . This catalytic activity is valuable for the production of fine chemicals and pharmaceutical intermediates .

Mechanism of Action

Target of Action

The primary target of 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl is reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis .

Mode of Action

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl interacts with its targets, the ROS, by scavenging them . This scavenging action helps to ameliorate oxidative damage in the body .

Biochemical Pathways

The compound affects the oxidative stress pathway. By scavenging ROS, 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl can reduce oxidative stress, which is a key factor in many diseases . The downstream effects include the reduction of oxidative damage in the body .

Pharmacokinetics

It is known that the compound is a stable radical , which suggests that it may have good stability and could potentially be distributed throughout the intracellular and extracellular environments .

Result of Action

The molecular and cellular effects of 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl’s action include the reduction of oxidative stress and the amelioration of oxidative damage in the body . This can potentially lead to the alleviation of conditions related to oxidative stress .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl. For example, the presence of ROS in the environment is a prerequisite for the compound’s action . Additionally, the compound’s stability as a radical suggests that it may be resistant to various environmental conditions .

properties

InChI |

InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i10+1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGDRFHJFJRSFY-DETAZLGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(=O)CC([15N]1[O])(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745838 | |

| Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl | |

CAS RN |

80404-14-4 | |

| Record name | [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1429262.png)

![1-[2-(4-Methylphenyl)ethenyl]naphthalene](/img/structure/B1429273.png)

![6,8-Dichloro-N-(2-chloropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1429278.png)